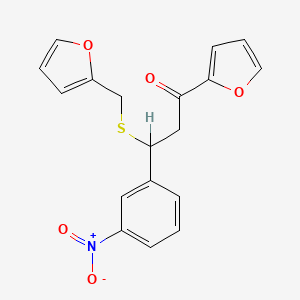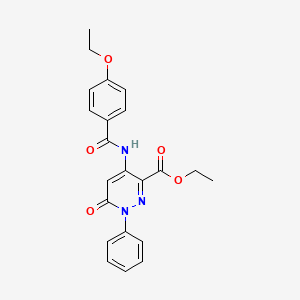![molecular formula C10H16N4O B2754117 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one CAS No. 1365969-11-4](/img/structure/B2754117.png)
1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C10H16N4O It is characterized by the presence of a pyrazole ring, a piperidine ring, and an ethanone group
Aplicaciones Científicas De Investigación
1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a protein kinase involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It plays a crucial role in cellular processes including inflammation, differentiation, proliferation, and cell death .
Mode of Action
The compound interacts with its target, MAPK14, in an ATP-competitive manner . This means that the compound competes with ATP (adenosine triphosphate) for binding to the kinase, thereby inhibiting the kinase’s activity. The inhibition of MAPK14 leads to a decrease in the cellular responses it controls, such as inflammation and cell proliferation .
Biochemical Pathways
The inhibition of MAPK14 affects several biochemical pathways. MAPK14 is involved in the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis . By inhibiting MAPK14, the compound can modulate these pathways and their downstream effects.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific cellular context. Generally, by inhibiting MAPK14, the compound can reduce inflammation and cell proliferation . This could potentially be beneficial in conditions characterized by excessive inflammation or abnormal cell growth .
Análisis Bioquímico
Biochemical Properties
These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring
Cellular Effects
Preliminary studies suggest that it may have significant effects on various types of cells and cellular processes . More detailed studies are needed to understand how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one vary with different dosages in animal models . Detailed studies on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperidine derivative.
Formation of the Ethanone Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of pyrazole oxides or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(5-Methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one
- 1-[4-(5-Chloro-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one
- 1-[4-(5-Nitro-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one
Uniqueness
1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is unique due to the presence of the amino group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents on the pyrazole ring.
Propiedades
IUPAC Name |
1-[4-(5-aminopyrazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8(15)13-6-3-9(4-7-13)14-10(11)2-5-12-14/h2,5,9H,3-4,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCADNZSYTTWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
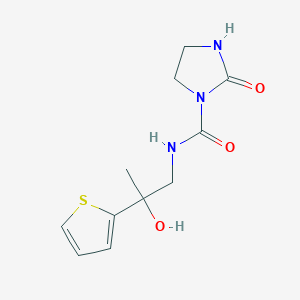
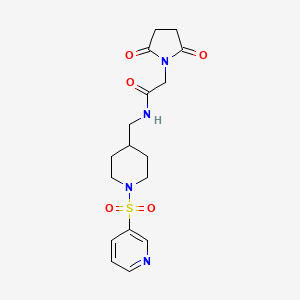
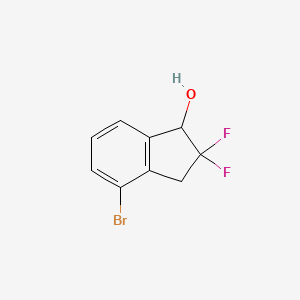
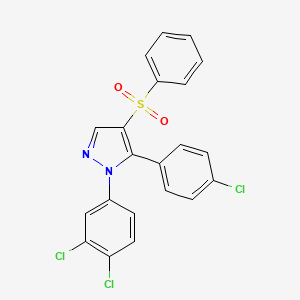
![N-(3,5-dimethylphenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2754041.png)
![Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2754042.png)
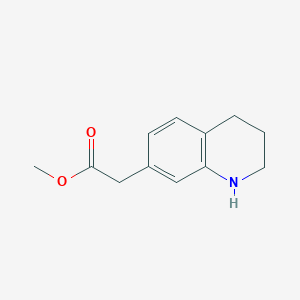
![3-methoxy-N-methyl-N-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2754045.png)
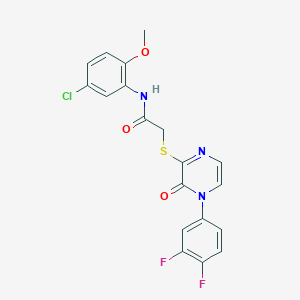
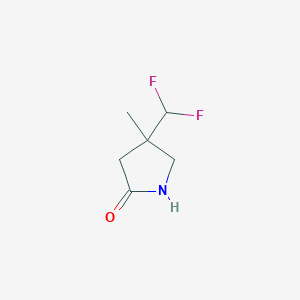
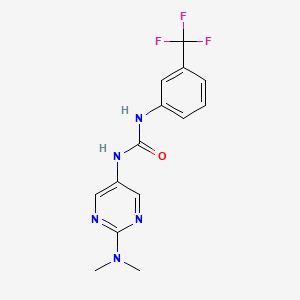
![N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2754053.png)
